molecular formula C18H10Cl2N2S B3034937 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile CAS No. 252059-03-3

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile

Cat. No. B3034937
CAS RN: 252059-03-3
M. Wt: 357.3 g/mol
InChI Key: FEIIPJYHUIFCEI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile, also known as 6-chloro-2-(3-chlorophenylsulfanyl)-nicotinonitrile, is an organic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of compounds known as nitriles and is composed of a 6-chloro-4-phenyl group and a 2-chloro-3-phenylsulfanyl group. This compound has been studied for its potential applications in various research fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Compounds similar to 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi (Guna et al., 2015).

Antitumor and Antimicrobial Activities

  • Antitumor Potential : Some derivatives of this compound were synthesized and tested for antitumor and antibacterial activities. Certain members of these compounds showed promising results in inhibiting tumor cells (El‐Sayed et al., 2011).

Synthesis and Application in Chemistry

  • Chemical Synthesis Applications : The compound has been used in the synthesis of highly functionalized pyrans and 1,2,4-oxadiazoles. This demonstrates its utility in organic synthesis and the creation of novel chemical structures (Kumar et al., 2013).

  • Use in Plastic Industry : It has been involved in the synthesis of new biocidal compounds, demonstrating potential applications in the plastic industry, particularly for antimicrobial purposes (Zaiton et al., 2018).

Anti-Tubercular Evaluation

  • Anti-Tubercular Activity : A study found that certain derivatives of this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Manikannan et al., 2010).

properties

IUPAC Name

6-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2S/c19-14-7-4-12(5-8-14)17-9-6-13(11-21)18(22-17)23-16-3-1-2-15(20)10-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIIPJYHUIFCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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